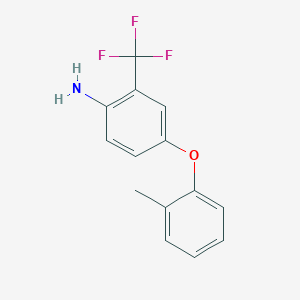
4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C11H14F3NO2 and its molecular weight is 249.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Quinolinones : In the field of organic chemistry, derivatives of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline have been utilized in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. This involves reactions with diethyl malonate, leading to high-yield products useful in further chemical synthesis (Gong & Kato, 2004).
Liquid Crystal Research : Another application is in the creation of liquid crystals. Derivatives of this compound, particularly those with trifluoromethyl or trifluoromethoxy end groups, have been used to develop stable smectic and nematic liquid crystal phases. This research aids in understanding the properties of liquid crystals and their potential applications in display technologies (Miyajima et al., 1995).
Electrochemical Applications : Research into electrochromic materials has also utilized derivatives of this compound. These materials, such as nitrotriphenylamine units with different thiophene derivatives, have shown potential in electrochromic applications, particularly in the near-infrared region. This could lead to advancements in smart window technologies and energy-efficient displays (Li et al., 2017).
Synthesis of Aniline Derivatives : In synthetic chemistry, studies have shown the use of this compound in the synthesis of various aniline derivatives. This includes the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals (Feng & Ngai, 2016).
Novel Organic Materials Development : The compound has been used in the design and synthesis of novel G-2 melamine-based dendrimers, incorporating 4-(n-octyloxy)aniline as a peripheral unit. These dendrimers exhibit unique structural and supramolecular behavior, potentially useful in material science and nanotechnology (Morar et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline are alkenes . Nitrogen-containing compounds, such as anilines, are some of the most widespread and useful chemical species . They are used in a variety of transformations, including the functionalization of alkenes .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylarylation . This process involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . The key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, is responsible for the altered reactivity and exquisite selectivity .
Biochemical Pathways
The biochemical pathway affected by this compound is the trifluoromethylarylation of alkenes . This pathway involves the use of anilines and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
Result of Action
The result of the compound’s action is the trifluoromethylarylation of alkenes . This transformation allows for the incorporation of nitrogen-containing compounds, such as anilines, into a variety of interesting transformations .
Action Environment
The action of this compound is influenced by the solvent used. Hexafluoroisopropanol (HFIP) plays a key role as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This is responsible for the altered reactivity and exquisite selectivity of the compound .
Biochemical Analysis
Biochemical Properties
4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, including those involved in the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group in this compound enhances its reactivity and selectivity in biochemical processes, making it a valuable tool in synthetic chemistry and drug development .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . Its trifluoromethyl group plays a critical role in these interactions, enhancing the compound’s binding affinity and specificity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular function. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular
Properties
IUPAC Name |
4-(2-ethoxyethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-2-16-5-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFSKNQFIPMWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


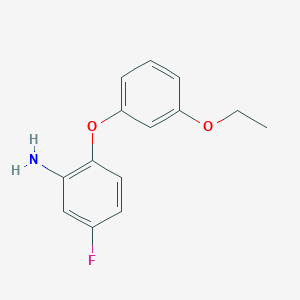
![N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172629.png)
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)
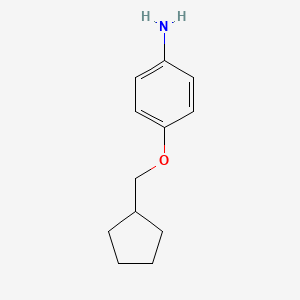
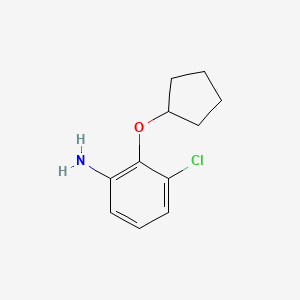
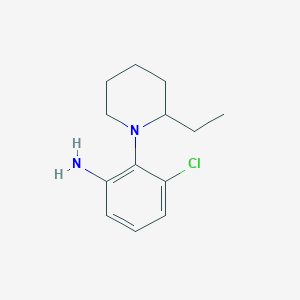
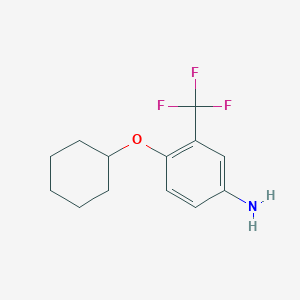
![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)

![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)


![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)
